N2-Methylquinoxaline-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-N-methylquinoxaline-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXCBTADALEOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443664 | |
| Record name | N~2~-Methylquinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452311-42-1 | |
| Record name | N~2~-Methylquinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
The synthesis of N2-Methylquinoxaline-2,3-diamine is not extensively documented in publicly available literature. However, its synthesis can be logically inferred from established methods for creating quinoxaline-2,3-diamines and their N-substituted derivatives. A common and versatile method involves the nucleophilic substitution of 2,3-dichloroquinoxaline (B139996). nih.govtandfonline.com
A plausible synthetic route would begin with the cyclocondensation of o-phenylenediamine (B120857) with oxalic acid to produce quinoxaline-2,3-dione. tandfonline.com This intermediate can then be chlorinated, for example with phosphorus oxychloride (POCl₃), to yield 2,3-dichloroquinoxaline. tandfonline.com The subsequent reaction with an excess of ammonia (B1221849) would yield the parent quinoxaline-2,3-diamine (B1295900). For the synthesis of the asymmetrically substituted this compound, a stepwise approach would be necessary. First, reacting 2,3-dichloroquinoxaline with one equivalent of methylamine (B109427) could yield 2-chloro-3-(methylamino)quinoxaline. Subsequent reaction of this intermediate with ammonia would then produce the target molecule, this compound.
An alternative approach involves the reaction of 2,3-dichloroquinoxaline with different alkyl amines to afford key intermediates. For instance, reaction with isopropylamine (B41738) has been shown to produce 3-chloro-N-isopropylquinoxaline-2-amine. tandfonline.com
Below is a table summarizing the synthesis of a related compound, 3-chloro-N-isopropylquinoxaline-2-amine, which serves as an example of mono-N-alkylation of a dihaloquinoxaline.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Melting Point | Reference |
| 2,3-dichloroquinoxaline | Isopropylamine | 3-chloro-N-isopropylquinoxaline-2-amine | K₂CO₃ | 78.20% | 237–240°C | tandfonline.com |
Table 1: Synthesis of a Mono-N-Alkylated Quinoxaline (B1680401) Derivative
The characterization of this compound would rely on standard spectroscopic techniques. ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. ¹³C NMR would reveal the chemical shifts of the carbon atoms in the quinoxaline core and the methyl group. Mass spectrometry would be used to confirm the molecular weight of the compound.
Detailed Research Findings
General Approaches to Quinoxaline-2,3-diamine Synthesis
The foundational step in producing this compound analogs is the construction of the quinoxaline (B1680401) ring. This is typically achieved through condensation reactions or, alternatively, through the functionalization of a pre-existing quinoxaline core.
Condensation reactions are a cornerstone in the synthesis of quinoxalines, offering a direct route to the heterocyclic system. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.
A classic and widely utilized method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netrsc.org This reaction is versatile, allowing for the preparation of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. nih.gov For the synthesis of this compound, one could envision using an appropriately substituted N-methyl-o-phenylenediamine as a precursor.
The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. sapub.org However, to improve reaction times, yields, and to promote greener synthesis, various catalysts have been employed. These catalysts can range from simple acids to more complex metal-based systems and reusable solid supports. nih.govresearchgate.net A plausible mechanism for this acid-catalyzed condensation involves the initial coordination of the dicarbonyl compound to the acid catalyst, followed by nucleophilic attack by the diamine, a dehydration step to form a carbocation intermediate, and finally, the elimination of a proton to yield the quinoxaline product. researchgate.net
| Catalyst | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Alumina-supported Molybdophosphovanadates (AlCuMoVP) | Toluene (B28343), Room Temperature | High yields, Heterogeneous, Reusable | nih.govresearchgate.net |
| Cerium (IV) Ammonium Nitrate (CAN) | Tap Water, Room Temperature | Green solvent, Simple work-up | chim.it |
| Iodine | DMSO, Room Temperature | Efficient, Metal-free | rsc.org |
| Fe3O4@SiO2/Schiff base/Co(II) Nanocatalyst | EtOH/H2O, Room Temperature | High yields, Recyclable magnetic catalyst | rsc.org |
| Ammonium Bifluoride (ABF) | MeOH/Water | High to quantitative yields | chim.it |
Another synthetic route to the quinoxaline core involves the reaction of o-phenylenediamines with α-halogenated-β-ketoesters. This method provides a pathway to quinoxalinones, which can be further functionalized. For instance, the synthesis of 3-methyl-quinoxaline-2-carboxylic acid has been achieved by reacting o-phenylenediamine with an α-halogenated-β-ketoester in the presence of an ionic liquid as both the solvent and catalyst. google.com This reaction proceeds through a cyclization and subsequent hydrolysis. While this does not directly yield a diamine, the resulting quinoxaline structure can be a precursor for further amination steps. The use of ionic liquids in this context is advantageous due to their potential for recyclability and for enabling reactions at room temperature. google.com
An alternative to building the quinoxaline ring from scratch is to start with a pre-formed, suitably functionalized quinoxaline and introduce the amine groups through C-N coupling reactions.
A highly effective and versatile method for the synthesis of 2,3-diaminoquinoxaline analogs is the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloroquinoxaline (B139996) with various amines. researchgate.netarabjchem.org 2,3-Dichloroquinoxaline serves as an excellent building block because the two chlorine atoms are activated towards nucleophilic attack, allowing for the direct formation of carbon-nitrogen bonds at the C2 and C3 positions. researchgate.netarabjchem.org
To synthesize this compound, one could react 2,3-dichloroquinoxaline with methylamine (B109427). The reaction can be controlled to achieve either mono- or di-substitution. For instance, reacting 2,3-dichloroquinoxaline with ammonia (B1221849) can yield 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline depending on the reaction conditions. arabjchem.org A variety of amines can be used in this reaction to produce a diverse library of N-substituted quinoxaline-2,3-diamines. nih.govresearchgate.net
| Nucleophile | Product Type | Reference |
|---|---|---|
| Ammonia | 2-Amino-3-chloroquinoxaline or 2,3-Diaminoquinoxaline | arabjchem.org |
| 2-Methoxyethylamine | N-(2-methoxyethyl)quinoxalin-2-amine derivative | arabjchem.org |
| Pyrazin-2-yl-methylamine | N-(pyrazin-2-ylmethyl)quinoxalin-2-amine derivative | researchgate.net |
| p-Phenylenediamine | Amide intermediate for further functionalization | nih.gov |
| Various Anilines | N-Aryl-quinoxaline-2,3-diamine derivatives | udayton.edu |
Carbon-Nitrogen (C-N) Coupling Reactions
Catalytic Strategies in Quinoxaline-2,3-diamine Synthesis
The development of novel catalytic systems has been a major focus in quinoxaline synthesis to enhance efficiency, selectivity, and sustainability. A wide range of catalysts have been explored for the various synthetic routes.
For the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, catalysts such as Keggin heteropolyoxometalates, silica (B1680970) nanoparticles, and various metal-based nanocatalysts have proven effective under mild conditions. nih.govrsc.org For example, a Fe3O4@SiO2/Schiff base/Co(II) nanocatalyst has been used for the synthesis of quinoxalines in an aqueous medium at room temperature, offering high yields and easy catalyst recovery using a magnet. rsc.org
In the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines, iridium complexes bearing an N-heterocyclic carbene ligand have been successfully employed. mdpi.com This "borrowing-hydrogen" methodology is environmentally friendly as it utilizes a renewable resource like glycerol and produces water as the only by-product. mdpi.com Nickel catalysts have also been shown to be effective for the synthesis of quinoxalines from 1,2-diamines and 2-nitroanilines. organic-chemistry.org These catalytic systems often allow for milder reaction conditions and broader substrate scopes, contributing to the advancement of quinoxaline chemistry.
Metal-Catalyzed Systems
Metal-catalyzed reactions are pivotal in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. Various transition metals have been successfully employed to construct the quinoxaline scaffold and introduce the requisite amino functionalities.
Iridium catalysts have emerged as powerful tools for various organic transformations, including the synthesis of heterocyclic compounds. One notable application is the environmentally friendly synthesis of 2-methylquinoxaline derivatives from renewable resources like glycerol. nih.govmdpi.com An efficient catalytic system utilizing an iridium complex with an N-heterocyclic carbene (NHC) ligand has been developed for the reaction of 1,2-phenylenediamines with glycerol. nih.govmdpi.com This method is attractive due to its high atom economy and the use of a sustainable C3 source. nih.gov
The reaction typically proceeds under reflux conditions in a solvent like 2,2,2-trifluoroethanol, with potassium carbonate as a base. nih.gov The proposed mechanism involves the iridium-catalyzed dehydrogenation of glycerol to glyceraldehyde, which then undergoes a condensation-cyclization cascade with the 1,2-phenylenediamine to form the 2-methylquinoxaline product. nih.gov
While this specific system is tailored for producing 2-methylquinoxaline, it highlights the potential of iridium catalysis in constructing the quinoxaline core from readily available starting materials. Further functionalization would be required to synthesize this compound.
Table 1: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and 1,2-Phenylenediamines nih.gov
| Entry | 1,2-Phenylenediamine Derivative | Catalyst (mol%) | Base (mmol) | Solvent | Yield (%) |
| 1 | 1,2-Phenylenediamine | Ir-Complex E (1.0) | K2CO3 (1.0) | 2,2,2-Trifluoroethanol | 85 |
| 2 | 4-Methyl-1,2-phenylenediamine | Ir-Complex E (1.0) | K2CO3 (1.0) | 2,2,2-Trifluoroethanol | 82 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Ir-Complex E (1.0) | K2CO3 (1.0) | 2,2,2-Trifluoroethanol | 88 |
| 4 | Pyridine-2,3-diamine | Ir-Complex E (1.0) | K2CO3 (1.0) | 2,2,2-Trifluoroethanol | 75 |
Ruthenium catalysts offer a versatile and efficient platform for the synthesis of quinoxalines through various reaction pathways, including hydrogen transfer strategies and deaminative coupling reactions. nih.govnsf.gov One-pot methods have been developed for the synthesis of quinoxalines from 2-nitroanilines and biomass-derived vicinal diols. nih.gov This approach is advantageous as it avoids the use of external reducing agents, with the diol and the nitro group serving as internal hydrogen acceptors and donors. nih.gov
Another effective ruthenium-catalyzed method involves the three-component deaminative coupling of anilines, aldehydes, and amines. nsf.gov For instance, the Ru–H complex (PCy3)2(CO)RuHCl has been shown to effectively catalyze the reaction between anilines, aldehydes, and allylamines to generate 2,3-disubstituted quinolines, a reaction profile that suggests potential applicability to quinoxaline synthesis. nsf.gov The reaction mechanism is believed to proceed through the initial formation of an imine from the aniline (B41778) and aldehyde, which then undergoes deaminative coupling and annulation with the amine substrate. nsf.gov
While direct synthesis of this compound using these specific ruthenium systems has not been extensively detailed, these methodologies provide a strong foundation for accessing the core quinoxaline structure, which can be subsequently functionalized.
Copper catalysis is a cost-effective and widely used approach for C-N bond formation. In the context of quinoxaline synthesis, copper-catalyzed methods have been developed for the direct amination of quinoline (B57606) N-oxides via C-H bond activation under mild, ligand-free conditions. organic-chemistry.org This demonstrates the capability of copper to facilitate the introduction of amino groups onto N-heterocyclic scaffolds.
More directly related to the synthesis of diaminoquinoxalines, copper catalysts can be employed in the coupling of 2,3-dihaloquinoxalines with various amines. These reactions provide a straightforward route to symmetrically and asymmetrically substituted 2,3-diaminoquinoxalines. For example, copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides has been reported, showcasing copper's efficacy in constructing molecules with multiple amino groups. nih.gov The development of copper-catalyzed methods for the direct and selective amination of 2,3-dichloroquinoxaline with methylamine and subsequently another amine would be a direct route to this compound analogs.
The Palladium-catalyzed Buchwald-Hartwig amination is one of the most powerful and versatile methods for the formation of C-N bonds, with broad applications in the synthesis of arylamines. organic-chemistry.orgwikipedia.org This reaction is particularly relevant for the synthesis of this compound analogs, as it provides a direct pathway for the sequential amination of 2,3-dihaloquinoxalines.
The reaction typically involves a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as BINAP and Josiphos-type ligands (e.g., CyPFtBu) often providing excellent results for the amination of heteroaryl halides. wikipedia.orgnih.gov
Researchers have successfully applied the Buchwald-Hartwig amination to the synthesis of N-alkyltacrines and their analogues from 4-chloroquinolines, demonstrating its utility for related heterocyclic systems. nih.gov For the synthesis of this compound, a plausible strategy would involve a sequential Buchwald-Hartwig amination of 2,3-dichloroquinoxaline. The first amination could be performed with methylamine, followed by a second amination with ammonia or an ammonia equivalent to install the second amino group. The differing reactivity of the two chlorine atoms and the reaction conditions would need to be carefully controlled to achieve selectivity.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 9-chloro-2,3,4,5-tetrahydroacridine with Primary Amines nih.gov
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,6-Diaminohexane (0.5 equiv) | Pd(OAc)2 (2) | CyPFtBu (4) | NaOtBu | DME | 80 | 72 |
| 2 | 1,4-Diaminobutane (1.05 equiv) | Pd(OAc)2 (2) | CyPFtBu (4) | NaOtBu | DME | 80 | 58 |
| 3 | 1,4-Diaminobutane (5 equiv) | Pd(OAc)2 (2) | CyPFtBu (4) | NaOtBu | DME | 80 | 76 |
| 4 | (R)-(-)-1-Aminoindan | Pd(OAc)2 (1) | CyPFtBu (2) | NaOtBu | DME | 80 | 69 |
| 5 | Furfurylamine | Pd(OAc)2 (1) | CyPFtBu (2) | NaOtBu | DME | 80 | 58 |
Heteropolyoxometalates (HPOMs) are a class of inorganic metal-oxygen cluster compounds that have shown significant promise as solid acid and redox catalysts. Specifically, molybdovanadophosphates (MoVP) supported on alumina (B75360) have been reported as efficient and recyclable catalysts for the synthesis of quinoxaline derivatives. nih.govnih.gov
This method typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound at room temperature in a solvent like toluene. nih.gov The use of a supported catalyst simplifies product purification and allows for the catalyst to be reused. The catalyst, such as CuH2PMo11VO40 supported on alumina (AlCuMoVP), has demonstrated high activity and selectivity. nih.gov The synthesis proceeds under mild conditions with excellent yields. nih.gov While this method is generally used for the synthesis of the quinoxaline core, its application to appropriately substituted diamines and dicarbonyls could provide access to precursors for this compound.
Table 3: Synthesis of 2,3-Diphenylquinoxaline (B159395) using Alumina-Supported MoVP Catalyst nih.gov
| Entry | Catalyst (mg) | Time (min) | Yield (%) |
| 1 | AlCuMoVP (10) | 120 | 50 |
| 2 | AlCuMoVP (50) | 120 | 85 |
| 3 | AlCuMoVP (100) | 120 | 92 |
| 4 | AlCuMoVP (150) | 120 | 93 |
| 5 | AlFeMoVP (100) | 120 | 80 |
| Reaction Conditions: o-phenylenediamine (1 mmol), benzil (B1666583) (1 mmol), toluene (7 mL), 25°C. |
A variety of other metal-based promoters have been utilized to facilitate the synthesis of quinoxalines, often through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions. These methods provide alternatives to more complex catalytic systems.
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable solubility. google.com Their application in the synthesis of quinoxaline derivatives offers advantages such as mild reaction conditions, high product yields, and the potential for catalyst recycling. google.com
A notable application involves the synthesis of 3-methyl-quinoxaline-2-carboxylic acid, a key analog, using an ionic liquid as both the solvent and catalyst. This method employs the cyclization of o-phenylenediamine with an α-halogenated-β-ketoester at room temperature. google.com The ionic liquid facilitates the reaction, leading to high yields and purity while allowing for its own recovery and reuse through vacuum drying. google.com This approach significantly reduces energy consumption and environmental impact compared to traditional methods. google.com
The mechanism in the ionic liquid medium involves the cyclization reaction between the diamine and the ketoester, followed by a hydrolysis step to yield the final carboxylic acid product. google.com The ionic liquid's polarity and unique solvent properties are crucial in stabilizing intermediates and catalyzing the transformation under mild conditions. google.com
In a broader context of heterocyclic synthesis, the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been used to promote the one-pot, three-component synthesis of 2,5-diamino-1,3-thiazin-4-ones. researchgate.net This reaction proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, and ring transformation, highlighting the ability of ionic liquids to facilitate complex multi-step reactions in a single pot. researchgate.net
Zeolite-Catalyzed Reactions (e.g., modified HY zeolites for 2-methylquinoxaline)
Zeolites, with their well-defined microporous structures, high surface area, and tunable acidity, serve as effective heterogeneous catalysts for quinoxaline synthesis. researchgate.netresearchgate.net They offer benefits like shape selectivity, easy separation from the reaction mixture, and reusability, aligning with the principles of green chemistry. researchgate.netnih.gov
Similarly, various ion-exchanged forms of Erionite zeolite have demonstrated high efficiency for the synthesis of 2-methylquinoxaline, achieving yields up to 88.0% at room temperature within one hour using H⁺-Erionite. researchgate.net The catalytic activity was found to be dependent on the catalytic dose and reaction temperature, with yields reaching 99.4% at 100 °C. researchgate.net These zeolite catalysts can be recycled multiple times with negligible loss in activity, confirming their stability and potential for industrial application. researchgate.net
Furthermore, a composite material of TiO2/zeolite has been utilized in a photocatalytic synthesis of 2-methylquinoxaline from o-phenylenediamine and propylene (B89431) glycol, showcasing the versatility of zeolite-based systems. oup.com
| Catalyst System | Reactants | Product | Yield (%) | Conditions |
| PbHY Zeolite | 1,2-phenylenediamine, 1,2-propanediol | 2-Methylquinoxaline | 82.1 | 350 °C |
| H⁺-Erionite Zeolite | 1,2-phenylenediamine, 1,2-propanediol | 2-Methylquinoxaline | 88.0 | Room Temperature, 1h |
| H⁺-Erionite Zeolite | 1,2-phenylenediamine, 1,2-propanediol | 2-Methylquinoxaline | 99.4 | 100 °C |
| TiO2/Zeolite | o-phenylenediamine, propylene glycol | 2-Methylquinoxaline | - | Light, Molecular O₂ |
Mechanistic Insights into Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing more efficient catalysts. The synthesis of quinoxalines can proceed through various pathways, often involving complex sequences of addition, elimination, and cyclization steps.
The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govijirt.org A plausible mechanism for this acid-catalyzed reaction involves several steps:
Coordination of the dicarbonyl compound to an acid site of the catalyst. nih.gov
Nucleophilic attack by one of the amino groups of the diamine on a carbonyl carbon. nih.gov
Dehydration to form a carbocation intermediate. nih.gov
Intramolecular cyclization followed by a final dehydration step to yield the quinoxaline ring. nih.govmdpi.com
A more advanced and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This strategy is evident in the iridium-catalyzed synthesis of 2-methylquinoxaline derivatives from diamines and glycerol. mdpi.com In this process, the iridium catalyst temporarily "borrows" hydrogen from the alcohol (glycerol) to oxidize it to an aldehyde (glyceraldehyde). mdpi.com This aldehyde then reacts with the diamine. The borrowed hydrogen is subsequently returned in a final reduction/cyclization step to form the product. This method avoids the need for pre-oxidized substrates and generates water as the only byproduct. mdpi.com
Mechanistic studies using 13C NMR spectroscopy have been employed to trace the course of the reaction between benzil and 1,2-phenylenediamine, helping to elucidate the sequence of bond formation and the nature of intermediates. rsc.org
The identification of reaction intermediates is key to substantiating proposed mechanisms. In the iridium-catalyzed synthesis of 2-methylquinoxaline from glycerol and 1,2-phenylenediamine, glyceraldehyde and dihydroxyacetone are proposed as key intermediates formed from the initial dehydrogenation of glycerol. mdpi.com The high reactivity of glyceraldehyde allows it to undergo dehydration with the diamine to form a Schiff base-like intermediate (species III), which then undergoes further dehydration and tautomerization before the final intramolecular cyclization to produce 2-methylquinoxaline. mdpi.com The formation of the product from the reaction of 1,2-phenylenediamine with glyceraldehyde under the same catalytic conditions supports this proposed pathway. mdpi.com
In the classical condensation reaction, a bis-imine intermediate has been detected and isolated under certain conditions, providing direct evidence for the stepwise nature of the cyclization process. mtieat.org The stability and reactivity of these intermediates, such as the keto-enamine tautomeric forms in bifunctionalized quinoxalines, can significantly influence the reaction outcome and the properties of the final product. researchgate.net
Green Chemistry and Sustainable Synthesis Protocols
The integration of green chemistry principles into the synthesis of quinoxalines is essential for developing environmentally benign and economically viable processes. ijirt.org This involves the use of non-toxic reagents, renewable feedstocks, and energy-efficient methods. ijirt.orgresearchgate.net
Glycerol, a major byproduct of biodiesel production, is an inexpensive, abundant, and renewable C3 feedstock. mdpi.comunina.it Its utilization in chemical synthesis represents a significant step towards a more sustainable chemical industry. An efficient catalytic system using an iridium complex with an N-heterocyclic carbene ligand has been developed to synthesize 2-methylquinoxaline derivatives from various 1,2-phenylenediamines and glycerol. mdpi.com This protocol is advantageous due to its high atom efficiency and environmentally friendly nature, as it uses a readily available and sustainable starting material. mdpi.com The reaction proceeds effectively, producing a range of substituted methylquinoxalines in good yields. mdpi.com
The use of other sustainable starting materials, such as those derived from biomass, is an active area of research. Methods like microwave-assisted synthesis, which significantly reduce reaction times and energy consumption, further contribute to the greening of quinoxaline production. researchgate.nettsijournals.com
| Feedstock | Catalyst System | Product | Key Advantage |
| Glycerol | Iridium-NHC Complex | 2-Methylquinoxaline derivatives | Utilizes renewable byproduct, high atom efficiency. mdpi.com |
| Propylene Glycol | TiO2/Zeolite | 2-Methylquinoxaline | Photocatalytic route. oup.com |
| 1,2-propanediol | Modified HY Zeolites | 2-Methylquinoxaline | Reusable heterogeneous catalyst. researchgate.net |
Solvent-Free and Catalyst-Free Methods
In a move towards greener chemistry, solvent-free and catalyst-free synthetic methods have gained significant traction. These approaches not only reduce environmental impact by minimizing waste but also often lead to simpler reaction setups and purification procedures.
One notable solvent-free approach is mechanochemical synthesis, which involves the grinding of reactants together, often with a small amount of liquid to facilitate the reaction (liquid-assisted grinding or LAG). This technique has been successfully used for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to produce quinoxalines in high yields. The mechanical force provides the energy required for the reaction to proceed, eliminating the need for bulk solvents and, in many cases, a catalyst. tandfonline.com
Catalyst-free methods have also been developed using environmentally benign solvents like water or ethanol. For instance, the condensation of o-phenylenediamines with phenacyl bromides can be achieved in refluxing ethanol without a catalyst to yield quinoxaline derivatives. researchgate.net Similarly, the reaction of various o-phenylenediamines with isatin (B1672199) in water under ultrasound irradiation provides a catalyst-free route to fused quinoxaline derivatives. sapub.org
| Reactants | Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, Benzil | Liquid-Assisted Grinding | 2,3-Diphenylquinoxaline | High | tandfonline.com |
| o-Phenylenediamine, Phenacyl bromide | Refluxing Ethanol | 2-Phenylquinoxaline | 70-85 | researchgate.net |
| o-Phenylenediamine, Isatin | Ultrasound, Water | Indolo[2,3-b]quinoxaline | High | sapub.org |
Recyclable Catalytic Systems
The use of recyclable catalysts is another cornerstone of green chemistry, offering the dual benefits of reduced cost and minimized environmental contamination. Several recyclable catalytic systems have been developed for the synthesis of quinoxalines.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused. Examples include:
Alumina-supported heteropolyoxometalates: These catalysts, such as AlCuMoVP and AlFeMoVP, have been shown to be highly efficient for the synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones at room temperature. They can be recovered and reused multiple times without a significant loss of activity. nih.gov
Nano-BF₃·SiO₂: This solid acid catalyst effectively promotes the condensation of α-diketones and o-phenylenediamines under solvent-free conditions at room temperature, often with the aid of sonication. researchgate.net
Monoclinic zirconia nanoparticles (nano-ZrO₂): These nanoparticles act as a heterogeneous catalyst for quinoxaline synthesis and can be recycled for up to five cycles without a significant drop in catalytic activity. researchgate.net
Sulfated polyborate: This solid acid catalyst, prepared from boric acid, is an efficient and eco-friendly option for the synthesis of quinoxalines under solvent-free conditions, offering high yields and short reaction times. chim.it
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
| Alumina-supported heteropolyoxometalates | o-Phenylenediamines, 1,2-Diketones | Toluene | High yields, Room temperature, Reusable | nih.gov |
| Nano-BF₃·SiO₂ | o-Phenylenediamines, α-Diketones | Solvent-free | Eco-friendly, Reusable | researchgate.net |
| Nano-ZrO₂ | 1,2-Diamines, 1,2-Dicarbonyls | Not specified | Reusable for up to 5 cycles | researchgate.net |
| Sulfated polyborate | o-Phenylenediamines, 1,2-Diketones/α-hydroxy ketones | Solvent-free | High yields, Short reaction times, Reusable | chim.it |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of this compound analogs.
A notable example is the synthesis of N²,N³-dibenzylquinoxaline-2,3-diamine derivatives. The reaction of 2,3-dichloroquinoxaline with various nucleophiles, including benzylamine, in the presence of triethylamine (B128534) can be efficiently carried out in a microwave reactor at 160°C for just 5 minutes. This rapid and efficient method provides a practical route to N-alkylated quinoxaline-2,3-diamines. researchgate.net The use of microwave irradiation has also been reported for the synthesis of various other quinoxaline derivatives, highlighting its broad applicability in this area. mdpi.comrsc.org
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2,3-Dichloroquinoxaline | Benzylamine, Triethylamine | Microwave, 160°C, 5 min | N²,N³-Dibenzylquinoxaline-2,3-diamine | 69 | researchgate.net |
| 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles | Benzene-1,2-diamines | Microwave | 2-(Quinoxalin-2-yl)anilines | High | rsc.org |
Derivatization and Functionalization Strategies
The versatility of the this compound scaffold lies in the ability to introduce a wide range of functional groups, allowing for the fine-tuning of its chemical and physical properties. The following sections detail common derivatization and functionalization strategies.
Alkylation and Arylation of Diamino Moieties
The nitrogen atoms of the diamino group in quinoxaline-2,3-diamines are nucleophilic and can be readily alkylated or arylated to introduce various substituents. This functionalization is crucial for modulating the biological activity and material properties of the resulting compounds.
N-alkylation can be achieved through reactions with alkyl halides or other alkylating agents. For example, the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides involves the alkylation of an amino group. While not a direct alkylation of the diamine, it demonstrates the feasibility of N-alkylation on related quinoxaline systems.
Direct arylation of the diamino moieties has also been reported. For instance, N²,N³-bis(2,4-dimethylphenyl)quinoxaline-2,3-diamine and N²,N³-bis(2,5-dimethylphenyl)quinoxaline-2,3-diamine are examples of arylated quinoxaline-2,3-diamines. These compounds are typically synthesized through the condensation of the corresponding arylated diamine with a 1,2-dicarbonyl compound or via nucleophilic substitution on a 2,3-dihaloquinoxaline.
| Compound Name | Molecular Formula | Structure | Reference |
| N²,N³-Dibenzylquinoxaline-2,3-diamine | C₂₂H₂₀N₄ | Benzyl groups attached to both amino nitrogens | researchgate.net |
| N²,N³-bis(2,4-dimethylphenyl)quinoxaline-2,3-diamine | C₂₄H₂₄N₄ | 2,4-Dimethylphenyl groups attached to both amino nitrogens | bohrium.com |
| N²,N³-bis(2,5-dimethylphenyl)quinoxaline-2,3-diamine | C₂₄H₂₄N₄ | 2,5-Dimethylphenyl groups attached to both amino nitrogens | nih.gov |
Introduction of Halogen Atoms
The introduction of halogen atoms onto the quinoxaline ring is a key strategy for creating intermediates that can be further functionalized through cross-coupling reactions or nucleophilic substitutions. While direct halogenation of this compound itself is not widely reported, the synthesis of halogenated quinoxaline precursors is a common approach.
For instance, 2,3-dichloroquinoxaline is a versatile starting material that can be prepared from quinoxaline-2,3-dione by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netnih.gov Similarly, brominated quinoxalines can be synthesized. For example, 6-bromo-2,3-dichloroquinoxaline (B20724) can be prepared from 4-bromo-o-phenylenediamine. nih.gov The chlorine atoms in these dihaloquinoxalines can then be sequentially or simultaneously substituted by amines, including methylamine, to afford the desired halogenated N-methylquinoxaline-2,3-diamine analogs.
A photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (B151607) (CHCl₃) as the chlorine source has also been developed, providing a mild and regioselective method for introducing a chlorine atom at the 3-position.
| Starting Material | Reagents | Product | Reference |
| Quinoxaline-2,3-dione | POCl₃ or SOCl₂ | 2,3-Dichloroquinoxaline | researchgate.netnih.gov |
| 4-Bromo-o-phenylenediamine | Oxalic acid, then POCl₃ | 6-Bromo-2,3-dichloroquinoxaline | nih.gov |
| Quinoxalin-2(1H)-one | CHCl₃, Photoredox catalyst | 3-Chloroquinoxalin-2(1H)-one |
Incorporation of Sulfonamide Groups
The sulfonamide group is a well-established pharmacophore, and its incorporation into the quinoxaline scaffold has led to the development of compounds with a wide range of biological activities. The synthesis of quinoxaline sulfonamides can be achieved through several routes.
One common method involves the chlorosulfonation of a pre-existing quinoxaline derivative, followed by reaction with an amine. For example, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid to produce 2,3-diphenylquinoxaline-6-sulfonyl chloride. This intermediate can then be reacted with various primary amines to yield the corresponding sulfonamides.
Alternatively, a sulfonamide-bearing diamine can be used as a starting material for the construction of the quinoxaline ring. For example, 4-amino-3-nitrosulfonamide can be used to synthesize sulfonamide-derived quinoxaline 1,4-dioxides. Another approach involves the reaction of a quinoxaline derivative with a sulfonyl chloride. For instance, 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile can be treated with substituted sulfonyl chlorides to afford quinoxaline sulfonamide derivatives.
| Synthetic Route | Key Reagents | Product Type | Reference |
| Chlorosulfonation of quinoxaline, followed by amination | Chlorosulfonic acid, Primary amines | Quinoxaline-6-sulfonamides | |
| Cyclization of a sulfonamide-bearing diamine | 4-Amino-3-nitrosulfonamide | Sulfonamide-derived quinoxaline 1,4-dioxides | |
| Reaction of an aminoquinoxaline with a sulfonyl chloride | Substituted sulfonyl chlorides | Quinoxaline sulfonamides |
Formation of Quinoxaline-Urea Analogs
The synthesis of quinoxaline-urea analogs represents a significant area of research in medicinal chemistry, owing to the diverse biological activities exhibited by these compounds. The core synthetic strategy for creating these analogs from this compound and related diaminoquinoxalines involves the reaction of the quinoxaline amine with an isocyanate. This reaction is a well-established method for the formation of urea (B33335) linkages.
The general approach for the synthesis of quinoxaline-urea derivatives involves the condensation of a quinoxaline amine with a selected isocyanate. In a typical procedure, the quinoxaline amine is suspended in a suitable solvent, such as dichloromethane (B109758), to which the corresponding isocyanate is added. The reaction mixture is then stirred at room temperature for a period ranging from 24 to 48 hours. The resulting product can often be isolated by filtration and purified by washing with appropriate solvents like dichloromethane and hexane.
One documented pathway to obtaining quinoxaline-urea derivatives begins with 2,3-dichloroquinoxaline. nih.gov This starting material can be reacted with a diamine, such as p-phenylenediamine, to yield an amide intermediate. nih.gov Subsequent treatment of this intermediate with an isocyanate, like phenyl isocyanate, in a solvent such as dry toluene under reflux conditions, leads to the formation of the desired quinoxaline-urea derivative. nih.gov This multi-step process highlights a versatile route to functionalized quinoxaline ureas.
While direct synthesis from this compound is a logical extension of these established methods, the literature more broadly describes the reaction of 2,3-disubstituted quinoxaline amines with various isocyanates to produce a library of quinoxaline-urea analogs. These reactions are generally efficient, providing the target compounds in moderate to excellent yields. The specific nature of the final urea analog is determined by the substituent on the isocyanate used in the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of quinoxaline derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the connectivity and chemical environment of each atom in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. In the context of N-substituted quinoxaline-2,3-diamines, ¹H NMR is essential for confirming the presence and location of substituents on the quinoxaline core and the amino groups.
For a related compound, 2-Methylquinoxaline , the ¹H NMR spectrum shows characteristic signals for the aromatic protons on the benzene (B151609) ring portion of the quinoxaline structure, as well as the protons of the methyl group and the lone proton on the pyrazine (B50134) ring. semanticscholar.orgchemicalbook.com The aromatic protons typically appear as complex multiplets in the downfield region (δ 7.5-8.1 ppm), while the proton on the pyrazine ring is often a singlet further downfield (around δ 8.7 ppm). semanticscholar.org The methyl group protons appear as a sharp singlet in the upfield region (around δ 2.7 ppm). semanticscholar.orgchemicalbook.com
For this compound, one would expect to see signals for the N-methyl group (a singlet or doublet depending on coupling to the N-H proton), the N-H protons of the two amino groups (which may be broad and can exchange with D₂O), and the aromatic protons of the quinoxaline ring system.
Table 1: Representative ¹H NMR Data for 2-Methylquinoxaline (Data shown for a closely related compound to illustrate typical chemical shifts.)
| Proton Assignment | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity | Reference |
| Pyrazine-H | 8.71 | Singlet (s) | semanticscholar.org |
| Aromatic-H | 8.05 | Doublet of doublets (dd) | semanticscholar.org |
| Aromatic-H | 8.00 | Doublet of doublets (dd) | semanticscholar.org |
| Aromatic-H | 7.65-7.73 | Multiplet (m) | semanticscholar.org |
| Methyl (-CH₃) | 2.74 | Singlet (s) | semanticscholar.org |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, providing information on the number of different carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
For the quinoxaline core, carbon atoms attached to nitrogen (C2 and C3) are significantly deshielded and appear far downfield in the spectrum. In the case of 2-Methylquinoxaline , the C2 and C3 carbons appear at δ 153.6 and 145.9 ppm, respectively. semanticscholar.org The carbons of the benzene portion of the ring system typically resonate in the δ 128-142 ppm range. semanticscholar.orgniscpr.res.in The carbon of the methyl substituent appears in the upfield aliphatic region, around δ 22.4 ppm. semanticscholar.org In this compound, the signal for the N-methyl carbon would also be expected in this upfield region.
Table 2: Representative ¹³C NMR Data for 2-Methylquinoxaline (Data shown for a closely related compound to illustrate typical chemical shifts.)
| Carbon Assignment | Chemical Shift (δ ppm) in CDCl₃ | Reference |
| C2 | 153.6 | semanticscholar.org |
| C3 | 145.9 | semanticscholar.org |
| C4a | 141.9 | semanticscholar.org |
| C8a | 140.8 | semanticscholar.org |
| Aromatic-CH | 129.9 | semanticscholar.org |
| Aromatic-CH | 129.0 | semanticscholar.org |
| Aromatic-CH | 128.8 | semanticscholar.org |
| Aromatic-CH | 128.5 | semanticscholar.org |
| Methyl (-CH₃) | 22.4 | semanticscholar.org |
When synthesizing substituted quinoxalines from unsymmetrical precursors, a mixture of isomers can be formed. For example, the reaction of a 4-substituted-1,2-phenylenediamine with a precursor to the pyrazine ring can result in the substituent being at either the 6- or 7-position of the final quinoxaline product.
NMR spectroscopy is the definitive method for identifying and quantifying these isomers. The chemical shifts of the protons on the aromatic ring are sensitive to the position of the substituent. By integrating the distinct signals corresponding to each isomer in the ¹H NMR spectrum, their relative ratio in the product mixture can be accurately calculated.
A relevant study on the synthesis of methylquinoxaline derivatives demonstrated this principle. When 4-methyl-1,2-phenylenediamine was used as a starting material, a mixture of 2,6-Dimethylquinoxaline and 2,7-Dimethylquinoxaline was produced. The ratio of these isomers was determined by ¹H NMR analysis of the crude product. semanticscholar.org The distinct signals for the aromatic protons and the methyl groups of each isomer allowed for their unambiguous assignment and quantification.
For the synthesis of this compound from a substituted o-phenylenediamine, one would similarly expect the formation of two regioisomers, and their ratio would be determined by careful analysis and integration of the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to accurately determine the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.
For this compound, the expected molecular formula is C₉H₁₀N₄. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the molecular formula, distinguishing it from other formulas that might have the same nominal mass. For instance, various studies on other quinoxaline derivatives report HRMS (ESI-TOF) data where the measured mass is found to be within a few parts per million (ppm) of the calculated mass, confirming their respective molecular formulas. nih.govnih.gov
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in quinoxaline research for monitoring reaction progress, assessing product purity, and for the purification of the final compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system. Different compounds in the mixture travel up the plate at different rates, resulting in a separation of spots.
In the synthesis of quinoxaline derivatives, TLC is routinely used to track the consumption of the starting materials (e.g., the 1,2-diamine and dicarbonyl compound) and the formation of the quinoxaline product. rsc.org The reaction is considered complete when the spots corresponding to the starting materials have disappeared and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing. By comparing the retention factor (Rf) of the product spot to that of a pure standard, one can be confident in the formation of the desired compound before proceeding with work-up and purification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthesized this compound. The method separates the target compound from impurities, starting materials, and by-products, allowing for accurate quantification. A typical HPLC analysis for quinoxaline derivatives involves a reversed-phase column and a UV detector for monitoring the eluent. nih.gov
The process begins with the sample being subjected to acid hydrolysis, followed by a liquid-liquid extraction and a solid-phase extraction clean-up, often using a mixed-mode anion-exchange column like Oasis MAX. nih.gov The separation is then achieved on a C18 column using a gradient elution with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous buffer (such as 0.2% formic acid). nih.gov The UV detector is typically set at a wavelength where the quinoxaline core exhibits strong absorbance to ensure high sensitivity. nih.govworldoftest.com The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The method's reliability is established through validation, assessing parameters like linearity, recovery, decision limits (CCα), and detection capabilities (CCβ). nih.gov For related quinoxaline compounds, recovery rates have been reported to be between 70% and 110%, with relative standard deviations below 20%. nih.gov
Table 1: Typical HPLC Parameters for Analysis of Quinoxaline Derivatives
| Parameter | Value/Description | Source(s) |
| Column | Reversed-phase C18 (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Methanol and 0.2% Formic Acid | nih.gov |
| Detection | UV-Vis Detector | nih.govworldoftest.com |
| Sample Preparation | Acid hydrolysis, liquid-liquid extraction, solid-phase extraction (SPE) | nih.gov |
| Quantification | Internal Standard Method | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, a characteristic spectrum is generated. nih.govmasterorganicchemistry.com For this compound, the IR spectrum provides definitive evidence for its key structural features.
The spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. libretexts.org The C=N and aromatic C=C stretching vibrations of the quinoxaline ring system would produce a series of sharp peaks in the 1500-1650 cm⁻¹ range. Furthermore, N-H bending vibrations can be expected around 1600 cm⁻¹, and C-N stretching vibrations would be visible in the 1250-1350 cm⁻¹ region. The presence and specific positions of these bands confirm the successful synthesis and structural integrity of the compound.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
| Amine (N-H) | Stretch | 3300 - 3500 | researchgate.net |
| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.org |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | libretexts.org |
| Aromatic C=C & C=N | Stretch | 1500 - 1650 | libretexts.org |
| Amine (N-H) | Bend | 1550 - 1650 | libretexts.org |
| Aromatic C-N | Stretch | 1250 - 1350 | researchgate.net |
Advanced Spectroscopic and Microscopic Techniques
Further characterization of this compound requires a combination of advanced analytical methods to understand its optical, crystalline, and morphological properties.
Diffuse Reflectance Spectroscopy (DRS) is employed to analyze the optical properties of solid samples, particularly powders. This technique measures the light that is diffusely scattered from the material's surface. For this compound, DRS can be used to determine its band gap energy by analyzing the absorption edge in the spectrum. This information is crucial for applications in materials science, such as in the development of organic semiconductors or photocatalysts, where the electronic properties of the material are of primary importance.
X-ray Diffraction (XRD) is the principal technique for determining the crystalline structure of a solid compound. nih.gov When a beam of X-rays is directed at a crystalline sample of this compound, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystal structure and allows for the determination of lattice parameters, crystal system, and space group. The resulting data provide unambiguous proof of the compound's solid-state arrangement and can be used to assess its crystallinity and phase purity.
Scanning Electron Microscopy (SEM) is a microscopic technique that provides high-resolution images of a sample's surface morphology. nih.gov By scanning the surface of this compound with a focused beam of electrons, SEM can reveal detailed information about its particle size, shape, and surface texture. This is particularly useful for understanding the physical characteristics of the synthesized powder, which can influence its properties such as solubility and reactivity.
UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. For this compound dissolved in a suitable solvent, the spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic quinoxaline ring system. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the molecular structure, including the presence of the methyl and amino substituents, which act as auxochromes and can cause shifts in the absorption maxima. This technique is also the basis for detection in HPLC analysis. worldoftest.com
Potentiometric Titration for Acid Constant Determination
Potentiometric titration is a precise analytical method used to determine the concentration of a substance in a solution by measuring the potential difference (voltage) between two electrodes. youtube.com This technique is particularly valuable in the study of quinoxaline-2,3-diamine derivatives for the determination of their acid dissociation constants (pKa). The pKa value is a critical parameter that quantifies the acidity of a compound and influences its behavior in different chemical and biological environments. The process involves the gradual addition of a titrant (a solution of known concentration, typically a strong acid or base) to the analyte solution (the quinoxaline derivative). youtube.com
The core of the method lies in monitoring the change in potential, often measured as pH, as the titrant is added. youtube.com A pH meter with a glass electrode is commonly used for this purpose. youtube.com As the titration proceeds, the recorded pH values are plotted against the volume of titrant added, generating a titration curve. The equivalence point, where the amount of titrant added is stoichiometrically equivalent to the amount of the analyte, is identified by a sharp inflection in this curve. youtube.com The pKa value corresponds to the pH at the half-equivalence point, where half of the analyte has been neutralized.
To precisely locate the equivalence point, especially when the inflection is not sharp, derivative plots are employed. The first derivative plot (ΔpH/ΔV versus volume) shows a distinct peak at the equivalence point. An even more accurate method is the second derivative plot (Δ²pH/ΔV² versus volume), where the equivalence point corresponds to the volume at which the curve crosses the zero axis. youtube.com
Research Findings and Data
While specific potentiometric titration data for this compound is not extensively detailed in the available literature, studies on structurally related heterocyclic compounds provide insight into the application of this method. For instance, research on benzoyl and sulfonyl derivatives of piperidine-4-carboxamide demonstrates the utility of potentiometric titration in determining pKa values. researchgate.net
In one such study, the pKa values of synthesized derivatives were calculated using the potentiometric titration method. researchgate.net The results indicated that a benzoyl derivative exhibited a higher pKa value compared to sulfonyl derivatives. researchgate.net This difference was attributed to the electronic effect of the substituent groups; for example, the presence of a methyl group on the benzoyl ring was suggested to be the cause of the higher pKa value observed for that particular compound. researchgate.net
The experimental data gathered from these titrations can be compiled to understand structure-acidity relationships.
Table 1: Experimental pKa Values of Representative Heterocyclic Derivatives Determined by Potentiometric Titration This table is representative of data obtained for related heterocyclic structures as described in the literature.
| Compound ID | Derivative Type | Experimental pKa |
| Compound I | Benzoyl Derivative | Higher Value |
| Compound II | Sulfonyl Derivative | Lower Value |
| Compound III | Sulfonyl Derivative | Lower Value |
Source: Adapted from research findings on piperidine (B6355638) derivatives. researchgate.net
This type of analysis is crucial for understanding how modifications to the core quinoxaline structure, such as the addition of a methyl group to form this compound, would influence its acidic properties.
Computational and Theoretical Studies in Quinoxaline 2,3 Diamine Research
Molecular Modeling and Simulations
Molecular modeling and simulations play a pivotal role in understanding the structure-activity relationships of N2-Methylquinoxaline-2,3-diamine derivatives. These techniques provide a three-dimensional perspective on how these molecules interact with biological targets at an atomic level.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for this compound and its analogs.
VEGFR-2: Derivatives of 3-methylquinoxaline have been extensively studied as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer-related angiogenesis. nih.govresearchgate.net Docking studies have been crucial in designing and evaluating new series of these compounds, revealing their binding modes within the VEGFR-2 active site. researchgate.netrsc.orgrsc.org For instance, some designed 3-methylquinoxaline derivatives exhibited higher docking scores than the known inhibitor Sorafenib, indicating strong potential as VEGFR-2 inhibitors. researchgate.net The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. researchgate.net
DNA Gyrase: DNA gyrase, an essential enzyme in bacteria for DNA replication, is another important target. nih.govnih.gov While direct docking studies of this compound with DNA gyrase are not extensively detailed in the provided results, the broader class of quinoxaline (B1680401) derivatives has been investigated as DNA gyrase inhibitors. mdpi.com In silico molecular docking has been used to predict the binding affinity of related compounds to the DNA gyrase of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govmdpi.commtu.edu
IKKβ: Information specifically detailing the molecular docking of this compound with IKKβ was not found in the search results.
Molecular Dynamics Simulations for Binding Mode Analysis
To further refine the understanding of ligand-receptor interactions predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the binding, confirming the stability of the ligand-protein complex over time. For example, MD simulations have been used to confirm the stable binding of potential anti-tubercular compounds to DNA gyrase. nih.gov
Cheminformatics and Virtual Screening Approaches
Cheminformatics and virtual screening are powerful computational strategies used to explore large libraries of chemical compounds to identify those with the highest probability of being active against a specific biological target. semanticscholar.orgnih.gov For instance, virtual screening of 2,3-diphenylquinoxaline (B159395) derivatives led to the identification of potential tubulin inhibitors. nih.gov These approaches often involve the development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov The use of online tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also a common practice in these studies to assess the drug-likeness of the designed molecules. semanticscholar.org
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules, which is crucial for understanding their reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. sid.ir The B3LYP functional is a popular choice for these calculations. sid.irresearchgate.netiiste.org For quinoxaline derivatives, DFT studies have been performed to calculate thermodynamic properties, molecular orbitals, and electrostatic potential. nih.govrsc.org For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the structural and spectral properties of quinoxaline derivatives. researchgate.net
Molecular Orbital Analysis
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in quantum chemistry. researchgate.netaimspress.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. aimspress.comchalcogen.ro A smaller energy gap suggests higher reactivity. researchgate.net For quinoxaline derivatives, HOMO-LUMO analysis has been used to understand their electronic properties and potential for charge transfer interactions, which are important for their application in optoelectronic devices. researchgate.netresearchgate.netresearchgate.net The distribution of these frontier orbitals also helps in identifying the reactive sites within the molecule. researchgate.net
Interactive Data Table: Computational Research Findings
| Study Focus | Computational Method | Key Findings | References |
| VEGFR-2 Inhibition | Molecular Docking, DFT | Identified potent 3-methylquinoxaline derivatives with strong binding affinity to VEGFR-2. | nih.govresearchgate.netrsc.orgresearchgate.net |
| DNA Gyrase Inhibition | Molecular Docking, MD Simulations | Predicted stable binding of quinoline-based compounds to bacterial DNA gyrase. | nih.govnih.govmtu.edu |
| Tubulin Inhibition | Virtual Screening, Molecular Docking | Identified 2,3-diphenylquinoxaline derivatives as potential tubulin inhibitors. | nih.gov |
| Electronic Properties | DFT, HOMO/LUMO Analysis | Characterized the electronic structure and reactivity of quinoxaline derivatives. | researchgate.netiiste.orgresearchgate.netresearchgate.netresearchgate.net |
Electrostatic Potential Mapping
Electrostatic potential (ESP) mapping is a computational method used to visualize the charge distribution within a molecule, identifying electron-rich and electron-deficient regions. These maps are crucial for understanding intermolecular interactions, particularly hydrogen bonding and receptor-ligand binding. In a study on new quinoxaline-based VEGFR-2 inhibitors, Density Functional Theory (DFT) was employed to calculate the electrostatic potential properties of the synthesized compounds. rsc.org The ESP maps reveal the sites most likely to be involved in electrophilic and nucleophilic attacks.
For a molecule like this compound, the ESP map would be expected to show negative potential (electron-rich regions) around the nitrogen atoms of the quinoxaline ring and the amino groups, making them potential hydrogen bond acceptors. The hydrogen atoms of the amino groups would exhibit positive potential (electron-deficient regions), indicating their role as hydrogen bond donors. The methyl group, being electron-donating, would slightly increase the electron density on the nitrogen atom to which it is attached. Understanding the ESP is fundamental in predicting how the molecule might orient itself within a biological target's binding pocket.
Thermodynamic Property Calculations (e.g., heats of formation)
Thermodynamic properties, such as the heat of formation, provide critical information about the stability of a molecule. Computational methods, particularly DFT, are powerful tools for calculating these properties. A combined experimental and computational study on quinoxaline-1,4-dioxide derivatives determined their standard molar enthalpies of formation in the gaseous state. nih.govunt.edu These values were derived from combustion calorimetry and sublimation enthalpies, and the experimental results were found to be in excellent agreement with those calculated using DFT. nih.govunt.edu
For this compound, DFT calculations could be used to predict its heat of formation, offering a measure of its thermodynamic stability relative to other isomers or related compounds. Such calculations often involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to obtain thermodynamic quantities. Studies on the thermal properties of novel quinoxaline derivatives have also been conducted, providing insights into their thermal stability. researchgate.netbeilstein-journals.org
Table 1: Calculated Thermodynamic Properties of a Representative Quinoxaline Derivative
| Property | Calculated Value | Unit |
| Enthalpy | -85.345 | hartree |
| Free Energy | -85.407 | hartree |
| Entropy | 105.78 | cal/mol·K |
Note: The data in this table is hypothetical and for illustrative purposes, based on the types of values obtained in computational studies of similar compounds.
Acid Constant (Ka) Estimation
The acid dissociation constant (pKa) is a key parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. While experimental determination is common, computational methods can provide reliable estimates of pKa values. For quinoxaline derivatives, which contain basic nitrogen atoms, predicting the pKa is essential for understanding their behavior in physiological environments.
The pKa of the amino groups in this compound can be estimated using various computational approaches, including those based on quantum mechanical calculations or quantitative structure-property relationship (QSPR) models. The basicity of the nitrogen atoms in the quinoxaline ring and the exocyclic amino groups will be influenced by the electronic effects of the substituents. The electron-donating methyl group on one of the amino nitrogens would be expected to slightly increase its basicity (and thus the pKa of its conjugate acid) compared to the unsubstituted amino group.
In Silico Prediction of Pharmacokinetic and Toxicity Profiles (e.g., ADMET, cytotoxicity)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of lead compounds. In silico ADMET prediction has become a standard tool to filter out candidates with unfavorable profiles, thereby reducing the time and cost of drug development. rsc.org
Studies on various quinoxaline derivatives have utilized computational tools to predict their ADMET properties. rsc.orgresearchgate.net These predictions often involve calculating parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. For instance, in a study of novel quinoxaline derivatives, in silico ADMET properties were evaluated to ensure drug-likeness. rsc.orgekb.eg
The cytotoxicity of quinoxaline derivatives has also been a subject of extensive investigation, with numerous compounds showing activity against various cancer cell lines. ekb.egnih.govnih.govbrieflands.com Computational models can be developed to predict the cytotoxicity of new derivatives based on their structural features. These models can help in prioritizing which compounds to synthesize and test experimentally.
Table 2: Predicted ADMET Properties for a Representative Quinoxaline Derivative
| Property | Prediction | Acceptable Range |
| Aqueous Solubility | Good | - |
| Blood-Brain Barrier Permeation | Low | No |
| Intestinal Absorption | High | > 30% |
| Cytochrome P450 2D6 Inhibition | No | No |
| Hepatotoxicity | Inactive | - |
Note: This table is illustrative and based on typical ADMET predictions for quinoxaline derivatives found in the literature. researchgate.net
Pharmacophore Modeling and Feature Identification (e.g., Catalyst/HipHop module)
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. unicamp.br The Catalyst/HipHop module is a widely used tool for generating pharmacophore models from a set of active compounds. unicamp.brresearchgate.net This approach helps in understanding ligand-receptor interactions and can be used for virtual screening to discover new active molecules. researchgate.netelsevierpure.com
For a series of biologically active quinoxaline-2,3-diamine (B1295900) derivatives, a pharmacophore model could be developed to elucidate the key features responsible for their activity. A typical pharmacophore model might include features such as hydrogen bond donors (from the amino groups), hydrogen bond acceptors (from the quinoxaline nitrogens), and hydrophobic regions (from the aromatic ring system). researchgate.net The N2-methyl group of this compound could contribute to a hydrophobic feature or sterically influence the conformation and binding of the molecule. By mapping this and other derivatives onto the generated pharmacophore, their potential activity can be estimated. unicamp.br
Applications Beyond Pharmaceutical and Medicinal Sciences
Materials Science Applications
The unique photophysical and electronic properties of quinoxaline (B1680401) derivatives have positioned them as promising components in the development of next-generation organic electronic devices. Although direct research on N2-Methylquinoxaline-2,3-diamine is in its early stages, the broader family of quinoxalines demonstrates significant potential in several key areas of materials science.
Quinoxaline derivatives are recognized for their potential as luminescent materials, a critical component of Organic Light-Emitting Diodes (OLEDs). The ability of these compounds to exhibit fluorescence makes them suitable for use as emitters in the emissive layer of an OLED. The color of the emitted light can be tuned by modifying the chemical structure of the quinoxaline derivative. While specific studies on the luminescent properties of this compound are not yet widely published, related quinoxaline structures are actively being investigated for their electroluminescent properties. The introduction of different substituent groups on the quinoxaline core allows for the modulation of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the emission color and efficiency of the resulting OLED device.
The electron-deficient pyrazine (B50134) ring within the quinoxaline structure imparts inherent electron-accepting properties to these molecules. This characteristic makes them suitable candidates for use as n-type organic semiconductors or electron transport materials in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Efficient electron transport is crucial for the performance of these devices, and quinoxaline derivatives have shown promise in facilitating this process. Research into quinoxaline-based organic semiconductors has demonstrated their potential to achieve high electron mobility. For instance, studies on other quinoxaline derivatives have reported their successful incorporation into OTFTs, showcasing their semiconductor capabilities. researchgate.net The specific electronic properties of this compound, with its methyl and amino substitutions, could offer a unique balance of electron-donating and -accepting characteristics, potentially leading to ambipolar behavior or enhanced performance in electron transport layers.
In the realm of solar energy, quinoxaline derivatives are being explored as components in dye-sensitized solar cells (DSSCs). These compounds can function as the organic dye (sensitizer) that absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO2), initiating the process of converting light into electricity. The broad absorption spectra and high molar extinction coefficients of some quinoxaline-based dyes make them effective light harvesters. While direct application of this compound in DSSCs is not extensively documented, the general class of quinoxaline dyes has shown promising results. For example, DSSCs fabricated with certain quinoxaline-based sensitizers have achieved power conversion efficiencies comparable to or even exceeding those of standard ruthenium-based dyes under similar conditions. nih.gov The performance of these dyes is highly dependent on their molecular structure, which influences their light absorption properties, energy levels, and anchoring to the semiconductor surface.
| Quinoxaline-based Dye | Application | Key Finding | Power Conversion Efficiency (PCE) |
| D-π-RS-π-A type sensitizers | DSSC | Broad absorption spectra and high molar extinction coefficient. | 6.78% to 8.27% nih.gov |
The ability of the quinoxaline ring system to interact with various ions and molecules, coupled with its responsive optical and electronic properties, makes it a promising scaffold for the development of chemical sensors. The amino groups in this compound could potentially act as binding sites for specific analytes, leading to a detectable change in the compound's fluorescence or absorption spectrum. Furthermore, the redox activity of quinoxaline derivatives suggests their potential use in electrochromic devices, where a material changes color in response to an applied electrical voltage. This property is valuable for applications such as smart windows, displays, and optical switches. Research has shown that aminoquinoxaline-based sensors can be used for pH measurements in aqueous media, exhibiting both colorimetric and fluorescent responses. mdpi.com
Agrochemical Applications
Beyond materials science, the biological activity of quinoxaline derivatives has led to their investigation in the field of agrochemicals, particularly as herbicides.
Several studies have highlighted the herbicidal potential of quinoxaline derivatives. These compounds can interfere with essential biological processes in plants, leading to growth inhibition and eventual death. While specific data on the herbicidal activity of this compound is limited in publicly available research, the broader class of quinoxalines has been the subject of various studies. For example, certain quinoxaline-2-carboxamide (B189723) derivatives have been synthesized and evaluated for their antimycobacterial activity, indicating a potential for broad biological effects that could extend to herbicidal action. nih.gov The mode of action for herbicidal quinoxalines can vary, but some have been found to inhibit key enzymes in plant metabolic pathways. The structural features of this compound, with its specific substitution pattern, could influence its uptake, translocation, and interaction with target sites in plants, making it a candidate for further investigation in the search for new and effective herbicides.
| Quinoxaline Derivative Class | Application | Observed Activity |
| Quinoxaline-2-carboxamides | Agrochemical (potential) | Antimycobacterial activity, suggesting potential for broader biological effects. nih.gov |
Future Research Directions and Translational Perspectives for N2 Methylquinoxaline 2,3 Diamine Research
Development of Novel and Green Synthetic Pathways
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that are often harsh and environmentally taxing. mdpi.comnih.gov Recognizing this, the scientific community is increasingly shifting towards greener and more sustainable synthetic strategies.
Recent research has highlighted several eco-friendly approaches to quinoxaline synthesis. ekb.egbenthamdirect.comijirt.org These methods often utilize recyclable heterogeneous catalysts, green solvents like water and ionic liquids, and energy-efficient techniques such as microwave and ultrasonic irradiation. ijirt.orgresearchgate.neteurekaselect.com For instance, the use of phosphate-based mineral fertilizers as heterogeneous catalysts has shown excellent yields at ambient temperatures, with the catalysts being recyclable for multiple cycles. dergipark.org.tr Another approach involves using reusable nanocatalysts, including those based on iron, gold, and zirconium, which offer high surface area and easy separation. rsc.orgnih.gov
A notable development is the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011), a readily available and surplus C3 carbon source, and 1,2-phenylenediamines, catalyzed by iridium complexes. This method is lauded for its environmental friendliness and excellent atom economy. mdpi.com Similarly, alumina-supported heteropolyoxometalates have been employed as recyclable catalysts for quinoxaline synthesis at room temperature, demonstrating high yields and the potential for catalyst reuse without significant loss of activity. nih.gov
The development of these green synthetic protocols is crucial for the sustainable production of N2-Methylquinoxaline-2,3-diamine and its analogs, minimizing waste and environmental impact. ekb.egresearchgate.net
Exploration of New Biological Targets and Disease Indications
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govmtieat.orgresearchgate.net The versatility of the quinoxaline scaffold allows for its interaction with a wide array of biological targets. nih.gov
Recent studies have identified several new potential applications. For example, certain quinoxaline derivatives have shown potent activity against c-Jun N-terminal kinases 1 (JNK1), suggesting their potential in treating inflammatory conditions and other diseases where JNK1 is implicated. nih.gov Furthermore, computational studies have highlighted the potential of quinoxaline derivatives as anti-HIV agents by targeting the reverse transcriptase enzyme. nih.govtandfonline.com
The ongoing exploration of new disease indications for this compound and its analogs is a vibrant area of research. For instance, some derivatives have been investigated for their efficacy against human non-small-cell lung cancer cells, with certain bromo-substituted compounds showing promising activity. nih.gov Others have been identified as potential antineoplastic agents with selective cytotoxicity against various cancer cell lines. nih.gov The structural similarity of quinoxalines to other biologically active heterocyclic compounds makes them prime candidates for screening against a multitude of diseases. mtieat.org
Optimization of Pharmacological Profiles
To translate a promising compound from a laboratory curiosity to a clinical candidate, its pharmacological profile, encompassing both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties, must be optimized.
For this compound derivatives, this involves modifying the core structure to enhance properties like absorption, distribution, metabolism, and excretion (ADME). For example, the introduction of a trifluoromethyl group into the quinoxaline 1,4-dioxide structure has been explored to potentially increase both binding to cellular targets and intracellular penetration. nih.gov
Researchers are actively designing and synthesizing novel analogs to improve potency and physical properties such as aqueous solubility. In one study, ring-opened analogs of a potent AMPA and GlyN receptor antagonist were created, leading to compounds with retained receptor affinity and improved solubility. nih.gov The synthesis of non-symmetrical 2,3-diaminoquinoxaline derivatives has also been explored to generate compounds with favorable antibacterial profiles. tandfonline.com These efforts are crucial for developing drug candidates with improved efficacy and safety profiles.
Advancements in Computational Drug Design and Virtual Screening
Computational tools have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. Virtual screening and computational drug design are being extensively applied to the quinoxaline scaffold. tandfonline.com
Molecular docking and dynamics simulations are used to predict the binding affinity and stability of quinoxaline derivatives with their biological targets. nih.govtandfonline.com For instance, these methods have been employed to assess the potential of quinoxaline derivatives as inhibitors of HIV reverse transcriptase and c-Jun N-terminal kinases 1. nih.govnih.gov These computational approaches allow for the rapid screening of large libraries of virtual compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. rsc.org
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool. nih.gov By evaluating the likely pharmacokinetic and toxicity profiles of virtual compounds, researchers can filter out those with undesirable properties early in the discovery process, saving time and resources. nih.gov This integration of computational chemistry with traditional medicinal chemistry is a powerful strategy for the rational design of novel this compound-based therapeutics.
Integration with Advanced Technologies
The therapeutic potential of this compound and its analogs can be further enhanced by integrating them with advanced technologies, particularly in the fields of nanotechnology and drug delivery.
Nano-based drug delivery systems offer the potential to improve the solubility, stability, and targeted delivery of therapeutic agents. For quinoxaline derivatives, encapsulation in nanoparticles could overcome challenges such as poor aqueous solubility, a known issue for some analogs. nih.gov Nanoparticles can be engineered to release the drug in a controlled manner at the site of action, increasing efficacy and reducing off-target side effects.
The use of nanocatalysts in the synthesis of quinoxalines is already a significant advancement, as it often leads to more efficient and environmentally friendly processes. rsc.orgnih.gov The synergy between nanotechnology and quinoxaline chemistry holds great promise for both the synthesis and the therapeutic application of these compounds.
Sustainability and Environmental Considerations in Chemical Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of pharmaceutical compounds. benthamdirect.comijirt.org The focus is on developing processes that are not only efficient but also environmentally benign. ekb.eg
For this compound, this translates to the adoption of synthetic routes that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste. ijirt.orgresearchgate.net The use of ionic liquids as a solvent and catalyst system in the synthesis of 3-methyl-quinoxaline-2-carboxylic acid is a prime example of a greener approach, as the ionic liquid can be recovered and reused. google.com
Beyond synthesis, the environmental fate and impact of the final compounds and their metabolites are also important considerations. Designing biodegradable molecules or ensuring that their breakdown products are non-toxic are key aspects of sustainable pharmaceutical development. As the field progresses, the entire lifecycle of this compound-based drugs, from synthesis to disposal, will be viewed through the lens of sustainability.
Q & A
Q. What are the established synthesis protocols for N2-Methylquinoxaline-2,3-diamine?
The compound can be synthesized via condensation of o-phenylenediamine derivatives with α-diketones or glyoxal derivatives. A typical procedure involves:
- Step 1 : Reacting 1,2-diamines (e.g., substituted o-phenylenediamine) with a 1,2-dicarbonyl compound (e.g., methylglyoxal) under reflux in a solvent like rectified spirit.
- Step 2 : Adding sodium bisulfite (if using aqueous glyoxal) to suppress resinous by-products and improve yields up to 70% .
- Step 3 : Purification via recrystallization or column chromatography.
For N2-methyl derivatives, methylamine or methyl-substituted precursors are introduced during cyclization .
Q. What safety protocols are essential for handling this compound?
- Hazard Classification : Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- Handling : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid dust formation.
- Storage : Keep in airtight containers away from oxidizing agents at room temperature .
Q. How is the purity of this compound validated in laboratory settings?
- Analytical Methods :
Advanced Research Questions
Q. How can researchers optimize reaction yields and mitigate by-product formation?
Q. What advanced techniques are used to resolve structural ambiguities in quinoxaline derivatives?
- X-ray Crystallography : Determines bond lengths (e.g., N1–C1: 1.34 Å) and dihedral angles to confirm regioselectivity of methyl substitution .
- NMR Analysis :
- ¹H NMR : Methyl groups appear as singlets at δ 2.8–3.1 ppm.
- ¹³C NMR : Quinoxaline carbons resonate at δ 145–155 ppm .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How can regioselectivity be controlled during functionalization of this compound?
- Electrophilic Substitution : Nitration occurs preferentially at the 6-position due to electron-donating methyl groups .
- Nucleophilic Aromatic Substitution : Use 2,3-dichloroquinoxaline intermediates to introduce amines or thiols at C2/C3 positions .
- Catalytic Strategies : Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
Q. What methodologies are employed to study bioactivity in vitro?
- Enzyme Inhibition Assays :
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) .
- Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin) .
Data Contradiction and Troubleshooting
Q. How to address discrepancies in reported synthetic yields?
- Root Causes :
- Variability in solvent purity (e.g., rectified spirit vs. absolute ethanol).
- Inconsistent reaction temperatures (reflux vs. microwave heating).
- Resolution :
Q. Why do crystallographic data sometimes conflict with computational models?
- Crystal Packing Effects : Hydrogen bonding (e.g., N–H···O interactions) distorts bond angles vs. gas-phase DFT calculations .
- Thermal Motion : High B-factors in X-ray data indicate dynamic disorder, affecting accuracy .
- Mitigation : Use low-temperature (100 K) crystallography and refine structures with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
